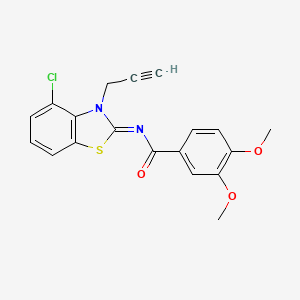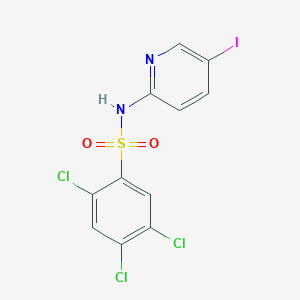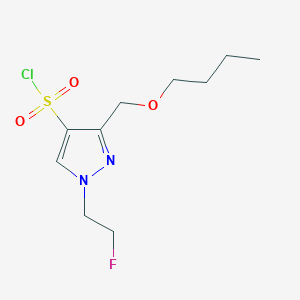
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that has been synthesized using a specific method. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes. This inhibition leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the activity of the biological pathway that the enzyme is involved in.
生化和生理效应
The biochemical and physiological effects of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride have been studied extensively. This compound has been found to have various effects on different biological pathways. For example, it has been found to inhibit the activity of protein kinases, which play an important role in cell signaling and regulation. It has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in cells.
实验室实验的优点和局限性
The advantages of using 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments include its high purity, stability, and ease of synthesis. It is also a relatively inexpensive compound, which makes it accessible to researchers with limited budgets. However, there are some limitations to its use. For example, the compound may not be suitable for use in certain experiments due to its specific mechanism of action or its potential interactions with other compounds.
未来方向
There are several future directions for the use of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new inhibitors of specific enzymes using this compound as a starting point. Another direction is the investigation of the compound's potential therapeutic applications in various diseases. Additionally, the compound could be used to study the role of specific enzymes in various biological pathways, which could lead to a better understanding of these pathways and their potential therapeutic targets.
Conclusion:
In conclusion, 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely used in scientific research. It is primarily used as a tool for the synthesis of various compounds that have potential pharmacological activity. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in the field of biochemistry and pharmacology. While there are some limitations to its use, the compound has several advantages and has the potential for future development in various scientific fields.
合成方法
The synthesis of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-fluoroethylamine with 3-(butoxymethyl)-1H-pyrazole-4-carbaldehyde in the presence of acetic acid. This reaction produces 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.
The second step involves the conversion of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid to its corresponding sulfonyl chloride derivative. This is achieved by reacting the carboxylic acid with thionyl chloride in the presence of pyridine. The resulting product is 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride.
科学研究应用
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research. It is primarily used as a tool for the synthesis of various compounds that have potential pharmacological activity. This compound has been found to be useful in the synthesis of inhibitors of various enzymes such as protein kinases, proteases, and phosphodiesterases.
属性
IUPAC Name |
3-(butoxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFN2O3S/c1-2-3-6-17-8-9-10(18(11,15)16)7-14(13-9)5-4-12/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCXLXFMTDAIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

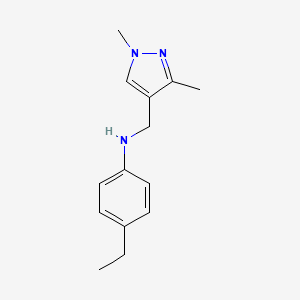
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)
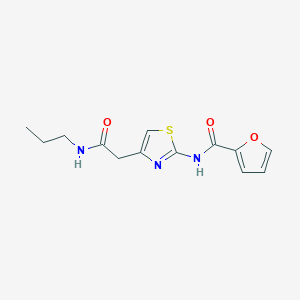
![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)
![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)

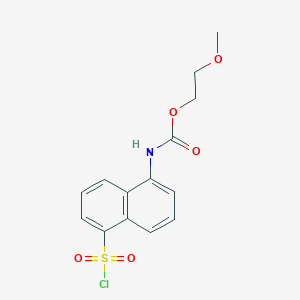
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)
![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)
